Aluminum, diethylfluoro-
Description
Historical Trajectory and Evolution of Organoaluminum Compounds
The journey of organoaluminum chemistry began in 1859 when the first organoaluminum compound, ethylaluminum sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized. wikipedia.orgnumberanalytics.comresearchgate.net However, for nearly a century, these compounds remained largely a scientific curiosity, overshadowed by more reactive organometallic reagents like Grignard and organolithium compounds. numberanalytics.comresearchgate.netlibretexts.org This was partly due to the lower reactivity of the ether adducts, such as R₃Al:OEt₂, which often formed because ether was a common solvent. libretexts.org
The landscape of organoaluminum chemistry was dramatically reshaped in the 1950s through the pioneering work of Karl Ziegler and his colleagues. wikipedia.orgchemeurope.com Ziegler discovered the direct synthesis of trialkylaluminum compounds and, crucially, their application in the catalytic polymerization of olefins. wikipedia.orgresearchgate.net This led to the development of the Ziegler-Natta catalyst, a combination of an organoaluminum compound and a transition metal compound, which revolutionized the production of polymers like polyethylene (B3416737). libretexts.orgnumberanalytics.com This groundbreaking research earned Karl Ziegler, along with Giulio Natta, the Nobel Prize in Chemistry in 1963. researchgate.net Ziegler's work also uncovered the "aufbaureaktion" or growth reaction, demonstrating the oligomerization of ethylene (B1197577) by organoaluminum compounds and the formation of higher organoaluminum compounds through ethylene insertion into aluminum-carbon bonds. libretexts.orgresearchgate.net These discoveries were pivotal for organic synthesis, as hydrolysis of these organoaluminum compounds yielded alcohols. libretexts.org
Contemporary Significance of Organoaluminum Fluorides in Chemical Research
In recent years, organoaluminum compounds, and specifically organoaluminum fluorides, have become indispensable in various areas of chemical research and industry. numberanalytics.comnumberanalytics.com Their applications are diverse, ranging from catalysis in organic synthesis to the production of advanced materials. numberanalytics.comnumberanalytics.com
A primary application lies in their role as catalysts or co-catalysts in polymerization reactions. researchgate.netnumberanalytics.com For instance, organoaluminum compounds are key components of Ziegler-Natta catalysts used in the production of polyolefins. numberanalytics.comnumberanalytics.com Methylaluminoxane (B55162) (MAO), a product of the controlled hydrolysis of trimethylaluminium, is a crucial co-catalyst for metallocene-catalyzed polymerization of alkenes. researchgate.net Organoaluminum fluorides, such as diethylaluminum fluoride (B91410), are also employed as catalyst components in the polymerization of olefins and dienes. wikipedia.orggoogle.com The incorporation of fluorine substituents can significantly influence the reactivity of monomers in polymerization processes. rsc.org
Beyond polymerization, organoaluminum fluorides are significant in catalysis for fine chemical synthesis. d-nb.info Dialkylalumenium cation equivalents have been shown to be effective catalysts for the alkylation of aliphatic C-F bonds. acs.org Boron, aluminum, and gallium difluoride complexes can catalyze the defluorofunctionalization of electron-deficient arenes. nih.gov The strong Lewis acidity of organoaluminum compounds makes them useful in various organic reactions, including the Diels-Alder and ene reactions. wikipedia.org They are also used in the synthesis of advanced materials, such as nanoparticles and thin films. numberanalytics.com
Classification and General Structural Motifs of Organoaluminum Fluorides
Organoaluminum compounds exhibit a variety of structural motifs, largely dictated by the electron-deficient nature of the aluminum center, which has a strong tendency to achieve an octet of electrons. researchgate.netchemeurope.com Consequently, they often exist as dimers, trimers, or larger cage-like structures, rather than as simple monomers, unless the organic substituents are very bulky. libretexts.orgchemeurope.com For example, trimethylaluminum (B3029685) exists as a dimer, Al₂(CH₃)₆, with bridging methyl groups. libretexts.org
Organoaluminum fluorides follow this trend, often forming complex structures. They can be broadly classified based on the number of fluoride and organic groups attached to the aluminum center. The introduction of the fluoride anion, which is small and has low polarizability, significantly influences the structure. researchgate.net
Common structural motifs include:
Dimeric Halide-Bridged Structures : Compounds with the general formula AlR₂X (where R is an alkyl or aryl group and X is a halogen) typically exist as dimers, (R₂Al)₂(μ-X)₂, with the halide atoms bridging the two tetrahedral aluminum centers. wikipedia.org
Anionic Species : A variety of discrete organofluoroaluminate anions have been synthesized and structurally characterized. These include tetrahedral anions such as [R₃AlF]⁻, [R₂AlF₂]⁻, and [RAlF₃]⁻. acs.org The synthesis of these species can be achieved selectively by reacting organoaluminum compounds with specific fluorinating reagents. acs.org
Cage and Heterocyclic Compounds : Organoaluminum compounds, including fluorides, can form complex cage structures and heterocycles. researchgate.net These structures often involve heteroatoms like nitrogen or oxygen in addition to aluminum and fluorine, leading to compounds like cage iminoalanes and alkylaluminoxanes. researchgate.net An example of a complex organoaluminum fluoride is [((Me₃Si)₃C)₂Al₂(μ-F)F₄K]x, which features an infinite potassium zig-zag chain. researchgate.net
The structural chemistry of organoaluminum fluorides is a rich field, with ongoing research revealing novel molecular structures and bonding arrangements. researchgate.netgoettingen-research-online.de
Structure
2D Structure
Properties
CAS No. |
367-44-2 |
|---|---|
Molecular Formula |
C4H10AlF |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
diethyl(fluoro)alumane |
InChI |
InChI=1S/2C2H5.Al.FH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
HRXSKIOIHQEGAI-UHFFFAOYSA-M |
SMILES |
CC[Al](CC)F |
Canonical SMILES |
CC[Al](CC)F |
Other CAS No. |
367-44-2 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Diethylfluoroaluminum Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoaluminum Fluorides
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of organoaluminum fluorides in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework.
The NMR spectra of diethylfluoroaluminum provide characteristic signals that are indicative of its ethyl groups and the aluminum-bound fluorine atom. While specific experimental data for diethylfluoroaluminum is not extensively available in public literature, the expected spectroscopic features can be predicted based on the analysis of similar organoaluminum compounds and general NMR principles. numberanalytics.comkyoto-u.ac.jpnih.govosti.govlboro.ac.uknanalysis.comnih.govrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups. These signals would typically appear as a quartet for the methylene protons due to coupling with the methyl protons, and a triplet for the methyl protons due to coupling with the methylene protons. The chemical shifts would be influenced by the electronegativity of the aluminum and fluorine atoms. osti.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display two distinct resonances for the methylene and methyl carbons of the ethyl groups. The chemical shifts of these carbons provide information about the electronic environment around the carbon atoms. kyoto-u.ac.jp
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for organoaluminum fluorides due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. numberanalytics.comnih.govnanalysis.com A single resonance is expected for the fluorine atom in diethylfluoroaluminum in its monomeric form. The chemical shift of this signal is highly sensitive to the coordination environment of the aluminum center and any intermolecular associations. nih.govnih.gov Coupling between the ¹⁹F nucleus and the protons of the ethyl groups may also be observed.
Table 1: Predicted NMR Spectroscopic Data for Diethylfluoroaluminum (Et₂AlF)
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H (-CH₂) | ~0.5 - 1.5 | Quartet | J(H,H) ≈ 7-8 |
| ¹H (-CH₃) | ~1.0 - 2.0 | Triplet | J(H,H) ≈ 7-8 |
| ¹³C (-CH₂) | ~5 - 15 | Singlet | |
| ¹³C (-CH₃) | ~10 - 20 | Singlet |
Note: These are predicted values and can vary based on solvent, concentration, and temperature.
To unravel more complex structural details, such as the nature of intermolecular interactions and the connectivity between different parts of the molecule, multidimensional NMR techniques are invaluable. numberanalytics.comresearchgate.netuni-goettingen.de For diethylfluoroaluminum complexes, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between proton and carbon nuclei.
Furthermore, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or other correlation experiments could provide insights into the spatial proximity of the fluorine atom to the ethyl groups, which is particularly useful for determining the geometry of the complex in solution. numberanalytics.com In cases where diethylfluoroaluminum forms oligomeric species (dimers, trimers, etc.) in solution, these advanced techniques can help to elucidate the structure of these larger assemblies. researchgate.net
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a window into the bonding and functional groups present in a molecule. edinst.comamericanpharmaceuticalreview.commt.comphotothermal.comnih.gov These two methods are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. mt.comphotothermal.comnih.gov
For diethylfluoroaluminum, the key vibrational modes of interest include:
Al-F Stretching: The aluminum-fluorine bond is expected to give rise to a characteristic stretching vibration. This would likely be a strong absorption in the IR spectrum due to the polar nature of the bond.
Al-C Stretching: The stretching vibrations of the aluminum-carbon bonds would also be observable.
C-H Stretching and Bending: The various stretching and bending modes of the C-H bonds in the ethyl groups will be present in both the IR and Raman spectra in their characteristic regions.
Analysis of the vibrational spectra can provide evidence for the formation of complexes or changes in the coordination state of the aluminum atom, as these will influence the frequencies of the fundamental vibrational modes. americanpharmaceuticalreview.com
Table 2: Expected Vibrational Frequencies for Diethylfluoroaluminum (Et₂AlF)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretching | 2850 - 3000 | IR, Raman |
| C-H Bending | 1350 - 1470 | IR, Raman |
| Al-F Stretching | 600 - 800 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.orglibretexts.orgnih.govyoutube.commsu.edu
For diethylfluoroaluminum, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the [C₄H₁₀AlF]⁺ species. The fragmentation of this molecular ion would likely proceed through the loss of ethyl radicals (•C₂H₅) or a fluorine atom (•F). The relative abundance of the fragment ions can give clues about the stability of the resulting cationic species.
Table 3: Predicted Mass Spectrometry Fragmentation for Diethylfluoroaluminum (Et₂AlF)
| m/z Value | Possible Fragment |
|---|---|
| 104 | [C₄H₁₀AlF]⁺ (Molecular Ion) |
| 75 | [C₂H₅AlF]⁺ |
| 85 | [C₄H₁₀Al]⁺ |
| 57 | [C₂H₅Al]⁺ |
Note: The observed fragmentation pattern can be influenced by the ionization method used.
X-ray Diffraction Studies of Solid-State Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govstanford.eduresearchgate.netcam.ac.uk For organoaluminum compounds, which often form associated structures in the solid state, X-ray crystallography is essential for elucidating their detailed molecular architecture. semanticscholar.orgmdpi.comnih.govucl.ac.uknih.gov
Reactivity and Mechanistic Investigations of Diethylfluoroaluminum in Organic Transformations
Fundamental Reaction Pathways and Bonding Considerations of Organoaluminum Fluorides
Organoaluminum fluorides, such as diethylfluoroaluminum (Et₂AlF), are characterized by the highly polarized and exceptionally strong aluminum-fluorine (Al-F) bond. This high bond energy is a primary thermodynamic driving force for many of their reactions. nih.govnih.govresearchgate.net Unlike their chloride, bromide, and iodide counterparts, organoaluminum fluorides often exhibit unique reactivity and selectivity patterns. The Lewis acidity of the aluminum center allows for coordination to various functional groups, but it is the high fluorophilicity—the strong affinity of aluminum for fluorine—that dominates their role in C-F bond functionalization. nih.govresearchgate.net
The fundamental reaction pathways are often initiated by the Lewis acidic aluminum center interacting with a substrate. In the context of C-F bond activation, the aluminum atom coordinates to the fluorine atom of an alkyl fluoride (B91410). This interaction weakens the C-F bond, facilitating its cleavage. nih.gov The resulting intermediates and subsequent reaction pathways are highly dependent on the substrate, reaction conditions, and the specific nature of the organoaluminum reagent employed. ucl.ac.uknih.govthieme-connect.com
Carbon-Fluorine (C-F) Bond Functionalization Mediated by Organoaluminum Fluorides
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it notoriously inert and difficult to functionalize. nih.govresearchgate.netscience.gov However, highly fluorophilic organoaluminum compounds have been shown to mediate the cleavage of these robust bonds, enabling a range of synthetic transformations that were previously considered impractical. nih.govacs.orgresearchgate.net This reactivity exploits the formation of the thermodynamically stable Al-F bond as the driving force for the reaction. nih.govnih.govresearchgate.net
A significant breakthrough in C-F bond activation involves the use of organoaluminum reagents to cleave Csp³–F bonds at cryogenic temperatures, as low as -78 °C. nih.govnih.govresearchgate.net At these low temperatures, reactions that would typically be sluggish or lead to decomposition can proceed smoothly and with high efficiency. Studies have demonstrated that organoaluminum compounds can forge new carbon-carbon bonds with unactivated primary, secondary, and tertiary alkyl fluorides. researchgate.netacs.orgacs.org This low-temperature reactivity is crucial for minimizing side reactions such as β-hydride elimination, hydrodefluorination, and rearrangement pathways, which are more competitive at higher temperatures, particularly with secondary alkyl fluorides. nih.govacs.org For instance, while reactions with secondary fluorides at -40 °C can produce significant amounts of alkene and isomeric byproducts, lowering the temperature to -78 °C largely suppresses these side reactions, leading to high yields of the desired cross-coupling products. nih.gov
One of the most remarkable features of C-F bond functionalization with organoaluminum reagents is the unconventional chemoselectivity observed. Contrary to traditional cross-coupling reactivity where C-I, C-Br, and C-Cl bonds are far more reactive than C-F bonds, these systems show a distinct preference for activating the C-F bond. nih.govnih.gov This reversal of reactivity allows for the selective functionalization of a C-F bond in a molecule containing other, typically more labile, carbon-halogen bonds. nih.govacs.org This capability is particularly valuable for late-stage functionalization of complex molecules where multiple halogen atoms may be present. For example, in dihalogenated substrates containing both fluorine and bromine or iodine, the organoaluminum reagent selectively targets the C-F bond, leaving the other halogens untouched. acs.org This trend aligns with analyses of Lewis-acid-catalyzed reactions where the high affinity of the Lewis acid for fluoride dictates the reaction pathway. nih.gov
Table 1: Chemoselective C-F Bond Arylation in Dihaloalkanes Using Triphenylaluminum
The mechanism of C-F bond activation by organoaluminum reagents is believed to proceed through an ionic pathway involving the formation of an intermediate ate complex. nih.govresearchgate.netacs.org The reaction is initiated by heterolytic cleavage of the C-F bond by the highly fluorophilic organoaluminum compound. nih.gov This cleavage generates a short-lived carbocation-aluminate ion pair. nih.govacs.org This species, an "ate complex," consists of a tetracoordinate, anionic aluminum center ([R₃AlF]⁻) and a carbocation. The rapid transfer of a nucleophilic group (e.g., an aryl or alkyl group) from the aluminate to the adjacent carbocation results in the formation of a new C-C bond. nih.govnih.govresearchgate.net The transient nature of this ion pair is critical, as it allows the C-C bond formation to outcompete potential side reactions. nih.gov Evidence for this stepwise ionic mechanism includes racemization studies. For example, the reaction of optically active (S)-(3-fluorobutyl)benzene with triphenylaluminum yielded a partially racemized product, suggesting the formation of a short-lived carbocation intermediate that undergoes aryl transfer at a rate comparable to racemization processes. acs.org
Carboalumination Reactions Involving Diethylfluoroaluminum and Analogs
Carboalumination is a reaction involving the addition of a carbon-aluminum bond across a carbon-carbon double or triple bond. wikipedia.orgnih.gov While often catalyzed by transition metals like zirconium, uncatalyzed carboalumination reactions can occur, typically requiring elevated temperatures for alkenes. nih.govnih.gov The reaction of trialkylaluminum reagents with alkynes, for instance, generally proceeds with syn-stereoselectivity via an electrophilic addition mechanism. nih.gov
Mechanistic Insights from Kinetic Isotope Effects and Detailed Reaction Pathway Analysis
Detailed mechanistic studies, including kinetic isotope effect (KIE) analyses, are crucial for understanding the intricate pathways of organoaluminum reactions. wikipedia.orglibretexts.orgnih.gov A kinetic isotope effect, the change in reaction rate upon isotopic substitution, can reveal whether a particular bond is broken or formed in the rate-determining step of a reaction. wikipedia.orgprinceton.edu
While specific KIE data for diethylfluoroaluminum reactions are not extensively reported in the provided context, other mechanistic probes have provided significant insights. For example, the competition between cross-coupling and Friedel-Crafts side reactions has been studied to understand the nature of the intermediates. nih.gov With substrates that can form stable carbocations, Friedel-Crafts-type reactions can compete with or even dominate the desired cross-coupling pathway, supporting the proposed ionic mechanism involving carbocationic intermediates. nih.gov Furthermore, radical trap experiments using reagents like 9,10-dihydroanthracene (B76342) have been conducted to rule out homolytic C-F bond cleavage pathways, showing no formation of radical-derived products and thus reinforcing the heterolytic cleavage mechanism. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to model the reaction pathways, calculate transition state energies, and understand the role of promoters and intermediates in lowering the activation barriers for these transformations. nih.govacs.org
Catalytic Applications of Diethylfluoroaluminum and Organoaluminum Fluorides
Co-catalysis in Ziegler-Natta and Metallocene-Catalyzed Polymerization of Alkenes and Dienes
Organoaluminum compounds are indispensable co-catalysts in the polymerization of olefins and dienes using both traditional Ziegler-Natta (ZN) and modern metallocene systems. wikipedia.orgnih.govlibretexts.org In these catalytic systems, a transition metal compound (typically from Group 4, like titanium or zirconium) acts as the pre-catalyst, which is activated by an organoaluminum compound. wikipedia.orglibretexts.org The primary role of the co-catalyst is to alkylate the transition metal center and generate the catalytically active cationic species.
In heterogeneous Ziegler-Natta systems, which often use titanium tetrachloride supported on magnesium chloride, organoaluminum compounds like triethylaluminum (B1256330) (TEA) or diethylaluminum chloride (DEAC) are employed to activate the titanium sites. nih.govmdpi.com The choice of co-catalyst can significantly influence catalyst activity and the properties of the resulting polymer. researchgate.net
Metallocene catalysts, known for their single-site nature, offer precise control over polymer architecture, leading to polymers with well-defined microstructure and narrow molecular weight distributions. nih.govavh.co.in These catalysts also require activation by an organoaluminum co-catalyst, with methylaluminoxane (B55162) (MAO) being the most common. wikipedia.orgnih.gov However, research has explored other activators, including combinations of alkylaluminums and borates. mdpi.comnih.gov
The use of organoaluminum fluorides, such as diethylfluoroaluminum, in this context is an area of interest. The strong electron-withdrawing nature of the fluorine atom in Et2AlF modifies the Lewis acidity of the aluminum center compared to its chlorinated or alkylated analogs. This modulation can impact the efficiency of the activation step and the stability of the resulting ion pair, potentially influencing polymerization kinetics and polymer properties. mdpi.com While less common than TEA or MAO, the exploration of fluorinated co-catalysts and supports is part of the ongoing effort to fine-tune these important industrial processes. mdpi.com For instance, studies on metallocene catalysts supported on metal fluorides like MgF2 have shown high activities for ethylene (B1197577) polymerization, underscoring the potential of fluorine-containing components in catalyst system design. mdpi.com
Table 1: Organoaluminum Co-catalysts in Alkene Polymerization
| Catalyst System | Transition Metal | Common Co-catalyst(s) | Role of Co-catalyst | Reference(s) |
|---|---|---|---|---|
| Ziegler-Natta | TiCl₄ on MgCl₂ | Triethylaluminum (TEA), Diethylaluminum chloride (DEAC) | Alkylation and activation of Ti centers. | nih.gov, mdpi.com |
| Metallocene | Zirconocene, Titanocene | Methylaluminoxane (MAO), Triisobutylaluminium (TIBA) + Borate | Formation of cationic active species, alkylation. | wikipedia.org, nih.gov, nih.gov |
| Fluorinated Systems | Zirconocene | Metal Fluorides (e.g., MgF₂) + Alkylaluminum | Support and activation. | mdpi.com |
Catalysis in Olefin Oligomerization
The oligomerization of light olefins, particularly ethylene, into linear alpha-olefins (LAOs) is a significant industrial process for producing co-monomers for polyethylene (B3416737) production and intermediates for detergents and plasticizers. mdpi.com Organoaluminum compounds can function as catalysts or co-catalysts in these transformations.
While the Shell Higher Olefin Process (SHOP) famously uses a nickel-phosphine catalyst system, other processes rely on transition metal catalysts, such as those from Group 4, activated by organoaluminum compounds. mdpi.comnih.gov For instance, cationic zirconium or hafnium complexes are effective catalysts for ethylene oligomerization, proceeding through a mechanism involving metallacycle intermediates. nih.gov The choice of both the metal and the activating co-catalyst influences the activity and the distribution of oligomer products (e.g., butene, hexene, octene). nih.gov
In some systems, such as those using nickel (II) salts, an organoaluminum compound like ethylaluminum dichloride is an essential part of the homogeneous catalyst. google.com The Lewis acidity of the aluminum compound is crucial for activating the nickel pre-catalyst. Diethylfluoroaluminum, with its distinct Lewis acidity, can be envisioned to play a similar role. The presence of the Al-F bond could influence the electronic structure of the active nickel center, thereby affecting chain growth and termination rates, which ultimately control the product distribution according to the Schulz-Flory model.
Heterogeneous catalysts, such as nickel supported on silica-alumina or zeolites, are also widely used and are typically activated at high temperatures without the need for a co-catalyst. mdpi.comrsc.org However, in homogeneous catalysis, the ability to tune the organoaluminum component provides a handle for optimizing the process.
Catalysis in Epoxide Polymerization
The ring-opening polymerization (ROP) of epoxides is a primary method for producing polyethers, a versatile class of polymers. Organoaluminum compounds are effective initiators and catalysts for this process, typically proceeding through an anionic or coordination-anionic mechanism. researchgate.netunife.it
The catalysis is initiated by the Lewis acidic aluminum center coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the ring susceptible to nucleophilic attack. unife.it This activation is a key step in so-called monomer-activated polymerization mechanisms.
Recent research has highlighted a new class of versatile organoaluminum initiators, such as the adduct formed between triethylaluminum and (2-dibenzylamino)ethoxydiethylaluminum. researchgate.netmsu.edu This initiator has demonstrated the ability to polymerize a variety of substituted epoxides in a controlled and living manner, enabling the synthesis of homopolymers, and block copolymers with well-defined architectures. researchgate.netmsu.edu
Diethylfluoroaluminum is a potent Lewis acid and is therefore a strong candidate for catalyzing epoxide ROP. The high polarity and strength of the aluminum-fluorine bond would influence the Lewis acidity of the Et2AlF molecule, affecting its interaction with the epoxide monomer. This could modulate the rate of polymerization and the degree of control over the process. Furthermore, studies on the polymerization of fluorine-containing epoxides demonstrate the compatibility of the C-F bond within these polymerization systems, suggesting that fluorinated catalysts could offer unique reactivity. beilstein-journals.org The general mechanism involves the formation of an aluminum-alkoxide bond, which then acts as the propagating species. mdpi.com
Table 2: Organoaluminum Systems in Ring-Opening Polymerization (ROP) of Epoxides
| Catalyst/Initiator System | Monomers | Polymerization Type | Key Features | Reference(s) |
|---|---|---|---|---|
| (AlEt₃)·(O(AlEt₂)CH₂CH₂N(Bn)₂) | Propylene oxide, Butylene oxide, Allyl glycidyl (B131873) ether | Living Anionic ROP | Controlled, living mechanism; tolerant of chemical functionality. | msu.edu, researchgate.net |
| Metal aminotriphenolate complexes (M=Al, Fe) + halide salt | Fatty acid epoxides, cyclic anhydrides | Ring-Opening Copolymerization (ROCOP) | Effective for sterically congested epoxides. | unife.it |
| General Organoaluminum Reagents | Nucleoside epoxides | Stereoselective Ring-Opening | Preferential formation of specific anomers. | nih.gov |
Asymmetric Catalysis and Stereoselective Transformations in Organic Synthesis
One of the most sophisticated applications of organoaluminum compounds is in asymmetric catalysis, where they are used as precursors to chiral Lewis acids (CLAs). wikipedia.org A CLA is typically formed by reacting an achiral organoaluminum species, such as trimethylaluminum (B3029685) or diethylaluminum chloride, with a chiral organic ligand, often a diol like (R)-BINOL. numberanalytics.com The resulting complex possesses a defined chiral environment around the Lewis acidic metal center. wikipedia.org
When this CLA is used as a catalyst, it can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. wikipedia.orgnumberanalytics.com This strategy is fundamental to modern organic synthesis, particularly in the pharmaceutical industry. These catalysts have been successfully applied to a wide range of transformations, including Diels-Alder reactions, aldol (B89426) reactions, ene reactions, and cycloadditions. wikipedia.orgnptel.ac.inresearchgate.net
Diethylfluoroaluminum is an excellent candidate for the formation of such CLAs. Its reaction with a chiral ligand would generate a chiral fluoroaluminum complex. The unique properties of the fluorine atom—its small size and high electronegativity—would significantly influence the Lewis acidity and steric environment of the catalytic center compared to chlorine- or alkyl-containing analogues. This can lead to different levels of reactivity and enantioselectivity in catalyzed reactions.
For example, organoaluminum reagents have been employed for the stereoselective ring-opening of epoxides, demonstrating their utility in controlling stereochemistry. nih.gov In a specific case involving nucleoside epoxides, various organoaluminum reagents led to the preferential formation of β-anomers. nih.gov The development of Brønsted acid-assisted chiral Lewis acids (BLAs), where a protic acid protonates a chiral oxazaborolidine, has created highly versatile and efficient catalysts for asymmetric reactions, a concept that can be extended to aluminum-based systems. nptel.ac.in
Role in Advanced Polymerization Methodologies and Material Science
The demand for polymers with tailored properties for advanced applications has driven the development of sophisticated polymerization methodologies and new materials. dow.comindoramaventures.com Organoaluminum compounds, including diethylfluoroaluminum, are integral to these innovations, primarily through their role in precisely controlling polymerization processes.
Metallocene catalysts, activated by organoaluminum co-catalysts, are at the forefront of producing specialty polymers. avh.co.ingrace.com They enable the synthesis of materials with uniform comonomer distribution, controlled tacticity, and narrow molecular weight distribution, leading to enhanced mechanical and optical properties. nih.govavh.co.in The ability to tune the co-catalyst, potentially by using an organoaluminum fluoride (B91410), provides a means to further refine the polymer's architecture.
"Switchable catalysis" is an advanced strategy that allows for the synthesis of complex block copolymers in a one-pot reaction by alternating between different polymerization mechanisms, such as ring-opening copolymerization (ROCOP) and ring-opening polymerization (ROP). mdpi.comnih.gov These processes often rely on organometallic catalysts, including zinc and aluminum complexes, where the catalyst can selectively polymerize different monomers from a mixture. unife.itmdpi.com
Furthermore, organometallic-mediated radical polymerization is being explored to create polymers with complex architectures, such as hyperbranched polymers, from commercial monomers. nih.gov The success of these advanced methods hinges on the rational design of the entire catalyst system, including the organoaluminum activator. The specific electronic and steric properties of diethylfluoroaluminum could be harnessed to influence catalyst behavior in these complex, multi-step polymerizations, paving the way for novel materials for high-performance applications in fields like medicine, electronics, and sustainable packaging. dow.comindoramaventures.comsyensqo.com
Theoretical and Computational Chemistry Studies of Diethylfluoroaluminum
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgsemanticscholar.org It is a widely used approach for calculating the properties of molecules like diethylfluoroaluminum, providing detailed information about its electronic configuration and predicting its chemical behavior. scispace.commpg.de
DFT calculations are employed to determine the optimized molecular geometry, bond lengths, and bond angles of diethylfluoroaluminum. These calculations can also elucidate the distribution of electron density within the molecule, highlighting the polarity of the aluminum-carbon and aluminum-fluorine bonds. Key parameters derived from DFT that help in creating reactivity profiles include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, DFT can be used to compute various chemical reactivity descriptors. researchgate.net These descriptors, such as electronegativity, chemical hardness, and softness, are derived from the conceptual framework of DFT and provide a quantitative basis for understanding and predicting the molecule's behavior in chemical reactions. researchgate.net For instance, the calculated electrostatic potential map can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for Diethylfluoroaluminum
| Property | Calculated Value (Illustrative) | Significance |
| Al-F Bond Length | 1.70 Å | Indicates strong bond due to high electronegativity of fluorine. |
| Al-C Bond Length | 1.95 Å | Typical length for an aluminum-alkyl bond. |
| C-Al-C Bond Angle | 118° | Reflects the trigonal planar or near-tetrahedral geometry at the Al center. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Mulliken Charge on Al | +1.2 e | Indicates a significant positive charge, highlighting its Lewis acidic character. |
Molecular Dynamics (MD) Simulations for Reaction Pathways and Catalyst Behavior
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. d-nb.info MD simulations allow researchers to observe the time-dependent behavior of a molecular system, providing a dynamic picture of chemical processes that is not accessible through static calculations. nih.gov
In the context of diethylfluoroaluminum, MD simulations are invaluable for investigating its role as a catalyst or co-catalyst, particularly in polymerization reactions. By simulating the interaction of diethylfluoroaluminum with monomers (e.g., olefins) and other components of a catalytic system, researchers can map out detailed reaction pathways. nih.gov These simulations can reveal the step-by-step mechanism of monomer insertion, chain propagation, and termination events.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. wikipedia.orgnih.gov In catalysis, QSAR can be adapted to create Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Catalytic Activity Relationship (QSCAR) models. These models aim to predict the performance of catalysts based on a set of calculated molecular descriptors. nih.gov
For a series of organoaluminum catalysts, including derivatives of diethylfluoroaluminum, a QSAR model could be developed to predict their catalytic efficiency in a specific reaction, such as olefin polymerization. The first step involves generating a set of molecular descriptors for each catalyst. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume, surface area), or topological.
Next, these descriptors are correlated with experimentally measured catalytic activity (e.g., reaction rate, polymer yield, or molecular weight) using statistical methods like multiple linear regression or machine learning algorithms. youtube.comyoutube.com A validated QSAR model can then be used to predict the catalytic performance of new, unsynthesized organoaluminum compounds, guiding synthetic efforts toward catalysts with enhanced properties. This predictive capability accelerates the discovery and optimization of new catalysts. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for Organoaluminum Catalysts
| Descriptor | Type | Description |
| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Steric Hindrance (Es) | Steric | A measure of the bulkiness of the ligands around the aluminum center. |
| Al Partial Charge | Electronic | The calculated charge on the aluminum atom; relates to Lewis acidity. |
| Molecular Volume | Steric | The total volume occupied by the molecule. |
| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. |
Investigation of Lewis Acidity and Coordination Environment of Organoaluminum Fluorides
Organoaluminum compounds are well-known for their high Lewis acidity, a characteristic that underpins much of their reactivity. wikipedia.org The Lewis acidity of diethylfluoroaluminum is significantly influenced by the presence of the highly electronegative fluorine atom. The fluorine atom withdraws electron density from the aluminum center, increasing its positive partial charge and enhancing its ability to accept an electron pair from a Lewis base.
Computational studies can quantify the Lewis acidity of organoaluminum fluorides. One common method is to calculate the Fluoride (B91410) Ion Affinity (FIA), which is the energy change associated with the binding of a fluoride ion to the Lewis acid. acs.org Higher FIA values indicate stronger Lewis acidity. Theoretical calculations can also model the interaction of diethylfluoroaluminum with various Lewis bases (e.g., ethers, amines, or phosphines) to determine the structure and stability of the resulting adducts. rsc.org
The coordination environment around the aluminum center is flexible. In the absence of donor molecules, organoaluminum compounds often form dimers or larger aggregates. wikipedia.org However, in the presence of Lewis bases, diethylfluoroaluminum typically forms 1:1 adducts, adopting a tetrahedral coordination geometry. rsc.org Understanding this coordination behavior is critical, as the formation of such complexes can modulate the reactivity and catalytic activity of the aluminum center. acs.orgresearchgate.net Computational modeling provides detailed information on the bond energies and geometries of these coordinated complexes, offering a clear picture of the interplay between Lewis acidity and coordination chemistry. nih.govorganic-chemistry.org
Future Perspectives and Emerging Research Avenues in Diethylfluoroaluminum Chemistry
Development of Novel Organoaluminum Fluoride (B91410) Reagents for Tailored Reactivity
A primary focus of future research is the rational design of new organoaluminum fluoride reagents to achieve highly specific chemical transformations. While diethylfluoroaluminum is a valuable reagent, modifying its structure can lead to compounds with fine-tuned Lewis acidity, steric hindrance, and reactivity profiles.
Key research directions include:
Synthesis of Asymmetric Reagents : The development of chiral organoaluminum fluorides is a significant goal for enabling enantioselective catalysis. Introducing chiral ligands to the aluminum center can create reagents capable of discriminating between enantiotopic faces of a substrate, leading to the synthesis of single-enantiomer products.
Varying Alkyl and Aryl Substituents : Replacing the ethyl groups with other alkyl or aryl moieties can dramatically alter the reagent's properties. For instance, bulkier substituents can enhance selectivity in certain reactions by controlling the approach of substrates to the aluminum center. Conversely, incorporating electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the aluminum, thereby influencing its catalytic activity.
Fluoride Source Innovation : Research into new fluorinating agents to synthesize these organoaluminum compounds is also an active area. The use of milder and more selective fluorinating agents can provide access to a wider range of functionalized organoaluminum fluorides that are currently difficult to prepare. acs.orgnih.gov The development of reagents that can deliver fluorine as a radical (F•) or an electrophile (F+) could open up new synthetic pathways. nih.gov
Table 1: Comparison of Hypothetical Organoaluminum Fluoride Reagents
| Reagent | Potential Structural Modification | Anticipated Change in Reactivity | Potential Application |
|---|---|---|---|
| (i-Pr)2AlF | Replacement of ethyl with isopropyl groups | Increased steric hindrance | Enhanced regioselectivity in polymerization |
| (Ph)2AlF | Replacement of ethyl with phenyl groups | Modified Lewis acidity and electronic effects | Catalysis of aromatic substitutions |
| (CF3CH2)2AlF | Introduction of electron-withdrawing groups | Increased Lewis acidity | Activation of less reactive substrates |
Integration with Automation and Artificial Intelligence in Synthetic and Catalytic Research
The integration of automation and artificial intelligence (AI) is set to revolutionize research in diethylfluoroaluminum chemistry. sciltp.com These technologies can accelerate the discovery and optimization of new catalysts and reactions by systematically exploring vast chemical spaces. whiterose.ac.ukwhiterose.ac.uk
Key applications include:
High-Throughput Screening : Automated robotic systems can perform a large number of experiments in parallel, rapidly screening different organoaluminum fluoride catalysts, substrates, and reaction conditions. rsc.org This allows for the efficient identification of optimal parameters for a given transformation.
Machine Learning for Catalyst Design : Machine learning algorithms can be trained on existing experimental and computational data to predict the performance of new, untested organoaluminum fluoride catalysts. utoronto.caumn.edunih.gov This predictive power can guide researchers in designing catalysts with desired properties, reducing the need for extensive trial-and-error experimentation. utoronto.ca
Predictive Reaction Modeling : AI can be used to develop models that predict the outcomes of reactions involving diethylfluoroaluminum, including yield, selectivity, and potential byproducts. acs.org This can aid in the rational design of synthetic routes and the optimization of reaction conditions. acs.org
Exploration of New Catalytic Cycles and Unprecedented Transformations
Diethylfluoroaluminum's unique combination of Lewis acidity and fluoride reactivity presents opportunities for discovering new catalytic cycles and chemical transformations. nih.gov Future research will likely focus on harnessing these properties to address long-standing challenges in organic synthesis.
Potential areas of exploration include:
C-F Bond Activation : The strong aluminum-fluorine bond suggests that Et2AlF could play a role in activating C-F bonds, which are typically very inert. nih.gov This could lead to new methods for the functionalization of fluorinated organic compounds. nih.govsustech.edu.cn
Asymmetric Catalysis : As mentioned, the development of chiral versions of diethylfluoroaluminum could enable a wide range of asymmetric transformations, such as enantioselective aldol (B89426) reactions, ene reactions, and cyclizations. acs.org
Polymerization Catalysis : While organoaluminum compounds are already used in polymerization, novel reagents based on diethylfluoroaluminum could offer improved control over polymer properties such as tacticity and molecular weight distribution.
Advancements in Processing Techniques and Scalability for Research Applications
To facilitate the broader use of diethylfluoroaluminum and its derivatives in research, advancements in processing and handling techniques are necessary. Given the air- and moisture-sensitive nature of organoaluminum compounds, developing more user-friendly and scalable methods is a priority.
Key developments include:
Flow Chemistry : Continuous flow reactors offer significant advantages for handling hazardous and sensitive reagents like diethylfluoroaluminum. dfc-kyoto.co.jpqfluidics.com They allow for precise control over reaction parameters, improved safety, and easier scalability. nih.gov The use of flow chemistry can enable reactions that are difficult or dangerous to perform in traditional batch reactors. dfc-kyoto.co.jpqfluidics.comnih.gov
Improved Synthesis and Purification Methods : New synthetic routes to diethylfluoroaluminum and related compounds that are more efficient and generate fewer impurities are being explored. Additionally, advanced purification techniques are needed to ensure high-purity reagents for sensitive catalytic applications.
In Situ Generation : Methods for the in situ generation of diethylfluoroaluminum from stable precursors could circumvent the need to handle the neat, pyrophoric reagent. This would make its use more accessible and safer for a wider range of researchers.
Table 2: Comparison of Processing Techniques for Diethylfluoroaluminum
| Technique | Advantages | Challenges | Research Application Focus |
|---|---|---|---|
| Batch Synthesis | Well-established, suitable for small-scale discovery | Safety concerns, scalability issues, poor heat transfer | Initial screening and proof-of-concept studies |
| Flow Chemistry | Enhanced safety, precise control, easy scalability | Higher initial equipment cost, potential for clogging | Process optimization, library synthesis, larger-scale research |
| In Situ Generation | Improved safety and convenience | Potential for side reactions from precursors | Reactions requiring controlled addition or low concentrations |
Q & A
Q. How can researchers align aluminum diethylfluoro- studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Methodological Answer : Deposit raw data in repositories like Zenodo or Figshare with standardized metadata (e.g., MIACE guidelines). Use interoperable formats (e.g., .cif for crystallography) and ontologies (e.g., ChEBI) for chemical descriptors. Publish detailed protocols on platforms like protocols.io to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
